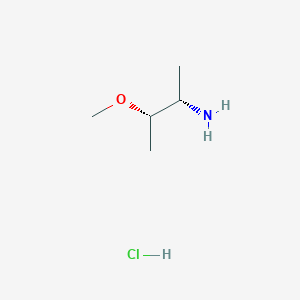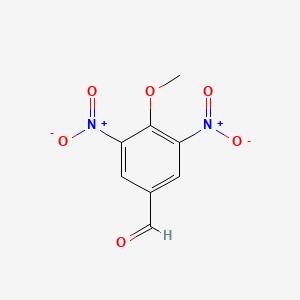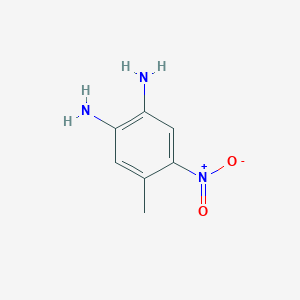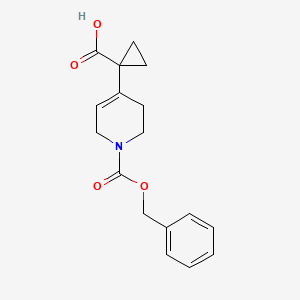
(2S,3S)-3-Methoxybutan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3S)-3-Methoxybutan-2-amine;hydrochloride” is a chemical compound. The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “2-amine” part indicates that there is an amine functional group (-NH2) on the second carbon in the butane chain. The “3-methoxy” part indicates that there is a methoxy group (-OCH3) on the third carbon .
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of a suitable precursor molecule with a source of the amine and methoxy groups. The exact details would depend on the specific reactions used .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, including NMR spectroscopy, infrared spectroscopy, and gas chromatography .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .
Applications De Recherche Scientifique
Cardiovascular Research
(2S,3S)-3-methoxybutan-2-amine hydrochloride: has been investigated for its effects on cardiovascular health. Specifically, it is used to treat conditions such as angina and hypertension. Its mechanism of action involves blocking slow or L-type calcium channels, which regulate calcium release from intracellular stores in neutrophils. Additionally, it acts as a coronary vasodilator, promoting blood flow to the heart muscle .
Neuroprotection in Retinitis Pigmentosa (RP) Models
Researchers have explored the neuroprotective effects of this compound in models of retinitis pigmentosa (RP). RP is a group of inherited retinal disorders that lead to progressive vision loss. By studying (2S,3S)-3-methoxybutan-2-amine hydrochloride , scientists aim to identify potential therapeutic strategies for preserving retinal function and preventing vision deterioration .
Antagonist Against Cav1.2 L-Type Calcium Channels (LTCCs)
The compound acts as an antagonist against Cav1.2 L-type calcium channels. These channels play a crucial role in regulating calcium influx in cardiac and smooth muscle cells. By blocking these channels, (2S,3S)-3-methoxybutan-2-amine hydrochloride may impact cardiac contractility and vascular tone, making it relevant for cardiovascular pharmacology .
Drug Development and Discovery
Researchers have explored the potential of this compound in drug development. Its unique structure and pharmacological properties make it an interesting candidate for further investigation. By understanding its interactions with biological targets, scientists can design novel drugs or optimize existing ones .
Cyclic Nucleotide Research
As a featured product for cyclic nucleotide research, (2S,3S)-3-methoxybutan-2-amine hydrochloride is relevant to studies involving cyclic nucleotides. These molecules play essential roles in cellular signaling pathways, including those related to second messengers and protein kinases. Investigating its effects on cyclic nucleotide systems can provide valuable insights into cellular communication and regulation .
Pharmaceutical Applications
Beyond its specific research applications, this compound contributes to the broader field of pharmaceutical science. Researchers explore its synthesis, stability, and pharmacokinetics to enhance drug delivery and efficacy. Its potential as an active pharmaceutical ingredient (API) warrants further investigation .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S)-3-methoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIECBIEIBOCT-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/no-structure.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)

![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)




![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)


![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)